molecular formula C14H12O B349326 Deoxybenzoin CAS No. 451-40-1

Deoxybenzoin

Cat. No. B349326
Key on ui cas rn: 451-40-1
M. Wt: 196.24 g/mol
InChI Key: OTKCEEWUXHVZQI-UHFFFAOYSA-N
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Patent
US04263311

Procedure details

The benzoin (0.075 mole) was dissolved in 80 ml. of alcohol and 20 g. of tin (20 mesh) was added. The mixture was gently heated and a solution containing 28 ml. of concentrated hydrochloric acid, 0.8 g. of anhydrous cupric sulfate and 0.5 ml. of water was added. The reaction mixture was refluxed until thin layer chromatography no longer detected the presence of starting material. The granular tin was removed by filtration and the filtrate was evaporated to an oil which was diluted with water to 400 ml. and was extracted with chloroform. The organic extract was washed with 5% aqueous sodium carbonate solution (45 ml.×3), with water (45 ml.×2) and with brine; it was dried over anhydrous magnesium sulfate and evaporated to obtain desoxybenzoin.
Quantity
0.075 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Sn].Cl>O>[C:1]1([C:7]([CH2:9][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |^3:16|

Inputs

Step One
Name
Quantity
0.075 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently heated
ADDITION
Type
ADDITION
Details
a solution containing 28 ml
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed until thin layer chromatography
CUSTOM
Type
CUSTOM
Details
The granular tin was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to an oil which
ADDITION
Type
ADDITION
Details
was diluted with water to 400 ml
EXTRACTION
Type
EXTRACTION
Details
and was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 5% aqueous sodium carbonate solution (45 ml.×3), with water (45 ml.×2) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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